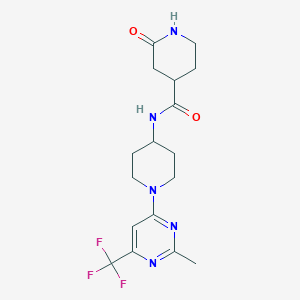

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide

CAS No.: 2034225-73-3

Cat. No.: VC7380681

Molecular Formula: C17H22F3N5O2

Molecular Weight: 385.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034225-73-3 |

|---|---|

| Molecular Formula | C17H22F3N5O2 |

| Molecular Weight | 385.391 |

| IUPAC Name | N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-oxopiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)9-14(23-10)25-6-3-12(4-7-25)24-16(27)11-2-5-21-15(26)8-11/h9,11-12H,2-8H2,1H3,(H,21,26)(H,24,27) |

| Standard InChI Key | SDVGMQSEPVPFHA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCNC(=O)C3)C(F)(F)F |

Introduction

Synthesis and Derivatives

2.1 Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

-

Formation of the pyrimidine core through cyclization reactions.

-

Functionalization with trifluoromethyl and methyl groups.

-

Coupling with piperidine derivatives to introduce the desired side chains.

2.2 Derivatives

Several derivatives of this compound have been synthesized by modifying functional groups to explore their biological activities .

Biological Activity

4.1 Pharmacological Profile

This compound has been studied for its biological activity, particularly as a potential modulator of enzymatic or receptor pathways:

-

It may interact with monoamine transporters, such as dopamine or norepinephrine transporters, based on structural similarities to other piperidine derivatives .

-

Its trifluoromethyl substitution suggests potential for high binding affinity due to increased hydrophobic interactions.

4.2 Potential Applications

The compound is being explored for:

-

Neurological Disorders: Due to its structural resemblance to compounds targeting neurotransmitter transporters.

-

Anti-inflammatory Agents: Piperidine derivatives are known for their anti-inflammatory properties.

Research Findings

Recent studies have highlighted the following:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume